In Vitro Transporter Selectivity: Cyclopentyl vs. Isopropyl N-Substitution Pattern
Patent exemplification data for the compound class show that N-cyclopentyl substitution confers a distinct selectivity profile at human monoamine transporters compared to smaller alkyl groups [1]. While the patent discloses numerical IC50/Ki values only for representative analogs (e.g., the N-isopropyl analog of Example 12), the SAR discussion indicates that the cyclopentyl group provides a balance of steric bulk and lipophilicity that optimizes triple reuptake inhibition [1]. The target compound’s specific binding data are not published in isolation; however, cross-study comparison within the patent family supports a class-level inference that the cyclopentyl analog exhibits superior dopamine transporter (DAT) engagement relative to the isopropyl analog, based on the disclosed rank-order of cycloalkyl substituents in transporter assays [1].
| Evidence Dimension | Functional inhibition of human dopamine transporter (DAT) – relative rank order within patent SAR |
|---|---|
| Target Compound Data | Specific IC50 value not disclosed in public domain; assigned to 'preferred' cycloalkyl group in patent claims |
| Comparator Or Baseline | N-isopropyl analog (Example 12 compound): disclosed as having weaker DAT inhibition than cyclopentyl-containing analogs in the same assay panel |
| Quantified Difference | Exact fold-difference not publicly available; the cyclopentyl group is claimed as providing an optimal balance for triple reuptake activity |
| Conditions | Human monoamine transporter functional uptake assays (SERT, NET, DAT) as described in patent examples; exact cell lines and conditions vary by profiling run |
Why This Matters
For programs requiring balanced triple reuptake inhibition, the cyclopentyl substituent is a non-obvious structural choice that cannot be substituted with a smaller isopropyl group without risk of shifting the pharmacological profile away from the desired DAT activity level.
- [1] Otsuka Pharmaceutical Co., Ltd. N,N-substituted 3-aminopyrrolidine compounds useful as monoamines reuptake inhibitors. European Patent EP1881975B1, filed 2006-05-12, published 2014. View Source
